

# Application Notes and Protocols for CA-170 in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CA-170 is an orally bioavailable small molecule inhibitor targeting the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig suppressor of T cell activation (VISTA).[1][2][3] By blocking these negative regulators of T cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2][3] Preclinical studies in various syngeneic tumor models have demonstrated the antitumor efficacy of CA-170, both as a monotherapy and in combination with other cancer treatments.[1][4] These application notes provide a summary of the key findings and detailed protocols for the use of CA-170 in common syngeneic mouse models.

## **Mechanism of Action**

CA-170 is believed to function by inducing the formation of a defective ternary complex with PD-L1, which blocks its signaling without preventing the assembly of the PD-1:PD-L1 complex. [1][4] This action rescues the proliferation and effector functions of T cells that are inhibited by PD-L1, PD-L2, and VISTA.[1][4][5] In preclinical models, oral administration of CA-170 has been shown to increase the proliferation and activation of tumor-infiltrating T cells.[1][4]

## **Data Summary from Syngeneic Tumor Models**



The anti-tumor activity of CA-170 has been evaluated in several immunocompetent mouse tumor models. The following tables summarize the quantitative data from these studies.

Table 1: Single-Agent Anti-Tumor Efficacy of CA-170

Syngeneic Model	Mouse Strain	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	p-value
MC38 Colon Adenocarcino ma	C57BL/6	CA-170 (10 mg/kg)	Oral, daily for 14 days	43%	< 0.01
MC38 Colon Adenocarcino ma	C57BL/6	anti-PD-1 antibody (100 μ g/animal )	Subcutaneou s, weekly	36%	< 0.05
B16F10 Melanoma (Metastasis)	C57BL/6	CA-170 (10 mg/kg)	Oral, daily for 14 days	73% reduction in metastatic nodules	< 0.01
CT26 Colon Carcinoma	BALB/c	CA-170 (10 mg/kg)	Oral, daily for 12 days	43%	Not specified

Table 2: Combination Therapy Anti-Tumor Efficacy of CA-170 in CT26 Model



Treatment Group	Dosing Schedule	Tumor Growth Inhibition (TGI)	p-value
Docetaxel (10 mg/kg)	Not specified, for 12 days	43%	< 0.05
CA-170 (10 mg/kg) + Docetaxel (10 mg/kg)	Not specified, for 12 days	68%	< 0.05
Cyclophosphamide (CTX) (100 mg/kg)	Single dose	Not specified	Not applicable
CA-170 (3 mg/kg) + CTX (100 mg/kg)	Oral, daily + single CTX dose	Survival advantage	< 0.01
CA-170 (10 mg/kg) + CTX (100 mg/kg)	Oral, daily + single CTX dose	Survival advantage	< 0.001
anti-PD-1 antibody + CTX (100 mg/kg)	Subcutaneous, weekly + single CTX dose	Survival advantage	< 0.001

Table 3: Immune Cell Activation by CA-170 in Syngeneic Models



Syngeneic Model	Treatment	Immune Cell Population	Activation Marker	Fold Increase vs. Vehicle
CT26	CA-170 (10 mg/kg, 5 days)	CD8+ T cells	Ki67	Significant increase
CT26	CA-170 (10 mg/kg, 5 days)	CD8+ T cells	OX-40	Significant increase
CT26	CA-170 (10 mg/kg, 5 days)	CD4+ T cells	Ki67	Significant increase
CT26	CA-170 (10 mg/kg, 5 days)	CD4+ T cells	OX-40	Significant increase
MC38	CA-170 (3 mg/kg, 7 days)	Blood CD8+ T cells	Granzyme B	Significant increase
MC38	CA-170 (3 mg/kg, 7 days)	Tumor CD8+ T cells	Granzyme B	Significant increase
MC38	CA-170 (3 mg/kg, 7 days)	Blood CD8+ T cells	IFN-y	Significant increase
MC38	CA-170 (3 mg/kg, 7 days)	Tumor CD8+ T cells	IFN-y	Significant increase

# **Experimental Protocols Cell Line Culture**

MC38 (Murine Colon Adenocarcinoma)

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, and 1X non-essential amino acids.
- Culture Conditions: 37°C, 5% CO2.
- Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:5 to 1:10 ratio.



### CT26 (Murine Colon Carcinoma)

- Culture Medium: RPMI-1640 Medium supplemented with 10% FBS.
- Culture Conditions: 37°C, 5% CO2.
- Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at an appropriate ratio.

#### B16F10 (Murine Melanoma)

- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
- Culture Conditions: 37°C, 5% CO2.
- Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:2 to 1:4 ratio.

## In Vivo Syngeneic Tumor Model Studies

- 1. Subcutaneous Tumor Implantation (MC38 and CT26 Models)
- Harvest cultured tumor cells during the exponential growth phase.
- Wash the cells with sterile PBS and resuspend in PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 5 x 10<sup>6</sup> cells/mL.
- Subcutaneously inject 100 μL of the cell suspension (5 x 10<sup>5</sup> cells) into the flank of the appropriate mouse strain (C57BL/6 for MC38, BALB/c for CT26).
- Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>).
- 2. Metastatic Tumor Model (B16F10 Model)
- Harvest and prepare B16F10 cells as described above.
- Inject 1 x 10<sup>5</sup> to 2 x 10<sup>5</sup> cells in 100-200 μL of sterile PBS via the tail vein of C57BL/6 mice.
- Initiate treatment as per the study design (e.g., one day post-injection).
- At the end of the study (e.g., 14-21 days), euthanize the mice and harvest the lungs.



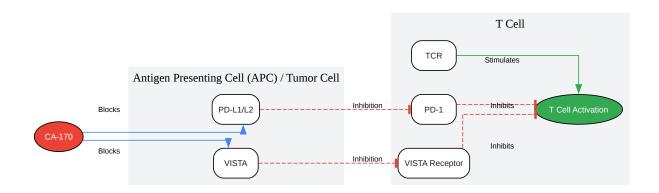
- Quantify metastatic nodules by counting the black pigmented foci on the lung surface.
- 3. Drug Administration
- CA-170: Prepare a fresh formulation daily. Administer orally (p.o.) via gavage at the desired concentration (e.g., 3 or 10 mg/kg) in a suitable vehicle.
- Control Antibodies (e.g., anti-PD-1): Administer subcutaneously (s.c.) or intraperitoneally (i.p.) at the specified dose (e.g., 100 μ g/animal) and schedule (e.g., weekly).
- Combination Agents (e.g., Docetaxel, Cyclophosphamide): Administer via the appropriate route (e.g., i.p.) at the specified dose and schedule.

# Isolation of Tumor-Infiltrating Lymphocytes (TILs) and Flow Cytometry

- 1. Tumor Digestion
- Excise tumors from euthanized mice and mince into small pieces.
- Digest the tumor fragments in a solution containing collagenase (e.g., Collagenase D) and DNase I in a suitable buffer (e.g., RPMI 1640) at 37°C for 30-60 minutes with agitation.
- Filter the resulting cell suspension through a 70 μm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with PBS or FACS buffer (PBS with 2% FBS).
- 2. Flow Cytometry Staining
- Count the viable cells and adjust the concentration to 1-2 x 10<sup>6</sup> cells per sample.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, OX-40).
- For intracellular staining (e.g., Ki67, Granzyme B, IFN-γ), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
- Stain for intracellular markers with the appropriate antibodies.
- Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.

## **Visualizations**

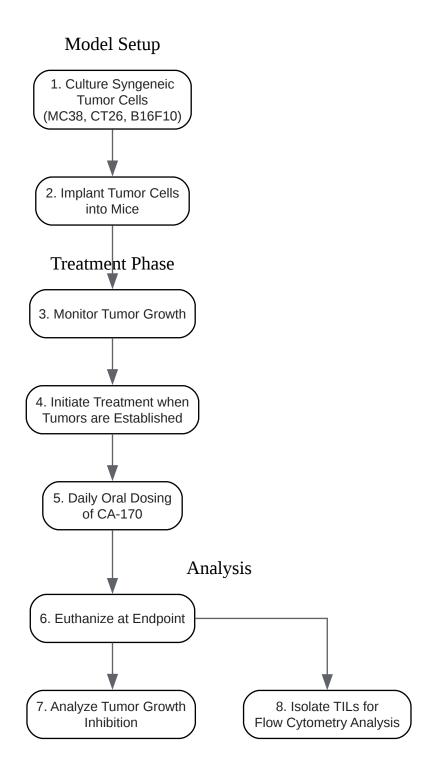




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Caption: CA-170 blocks the inhibitory signals from PD-L1/L2 and VISTA.

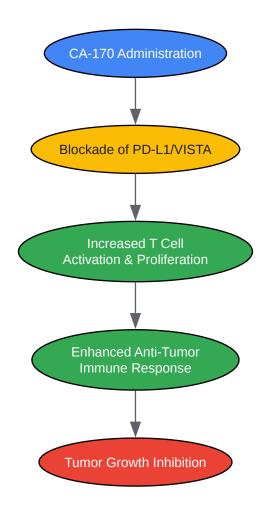




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Caption: Workflow for in vivo efficacy studies of CA-170.





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Caption: CA-170's mechanism leading to anti-tumor effects.

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- To cite this document: BenchChem. [Application Notes and Protocols for CA-170 in Syngeneic Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061668#ca-170-applications-in-syngeneic-tumor-models]

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